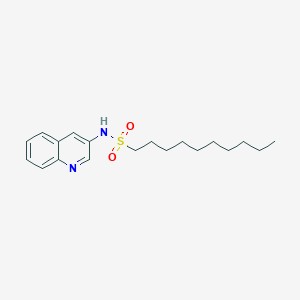

N-(quinolin-3-yl)decane-1-sulfonamide

Description

N-(quinolin-3-yl)decane-1-sulfonamide is a sulfonamide derivative featuring a decane alkyl chain linked to a quinoline moiety via a sulfonamide bridge. The quinoline ring system is known for its biological relevance, particularly in medicinal chemistry, while the sulfonamide group contributes to hydrogen-bonding interactions and solubility modulation. This compound’s synthesis likely follows a nucleophilic substitution pathway, where decane-1-sulfonyl chloride reacts with 3-aminoquinoline in the presence of a base such as pyridine and a catalyst like DMAP (4-dimethylaminopyridine), analogous to methods described for related sulfonamide derivatives .

Propriétés

Formule moléculaire |

C19H28N2O2S |

|---|---|

Poids moléculaire |

348.5 g/mol |

Nom IUPAC |

N-quinolin-3-yldecane-1-sulfonamide |

InChI |

InChI=1S/C19H28N2O2S/c1-2-3-4-5-6-7-8-11-14-24(22,23)21-18-15-17-12-9-10-13-19(17)20-16-18/h9-10,12-13,15-16,21H,2-8,11,14H2,1H3 |

Clé InChI |

GGJTXHUUYKGTED-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCS(=O)(=O)NC1=CC2=CC=CC=C2N=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-(quinoléin-3-yl)décane-1-sulfonamide peut être réalisée selon plusieurs méthodes. Une approche courante implique l'amidation des N-oxydes de quinoléine avec des sulfonamides en présence de PhI(OAc)2 et de PPh3, ce qui fournit des N-(quinoléin-2-yl)sulfonamides avec de très bons rendements . Une autre méthode implique la réaction de la 1-(2-aminophényl)éthénone avec la pentane-2,4-dione en utilisant des catalyseurs tels que l'acide 4-toluènesulfonique, le chlorure de magnésium ou le nitrate cuivrique à des températures élevées .

Méthodes de production industrielle

Les méthodes de production industrielle pour N-(quinoléin-3-yl)décane-1-sulfonamide impliquent généralement une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir des rendements élevés et une pureté élevée. Ces méthodes peuvent inclure l'utilisation de réacteurs à flux continu et de principes de chimie verte pour minimiser les déchets et l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

N-(quinoléin-3-yl)décane-1-sulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le cycle quinoléine peut être oxydé pour former des N-oxydes de quinoléine.

Réduction : Les réactions de réduction peuvent convertir les N-oxydes de quinoléine en quinoléine.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle quinoléine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme PhI(OAc)2, des agents réducteurs tels que l'hydrogène gazeux ou des hydrures métalliques, et des catalyseurs comme l'acide 4-toluènesulfonique et le chlorure de magnésium .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de quinoléine, les dérivés de quinoléine réduits et les composés de quinoléine substitués .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de N-(quinoléin-3-yl)décane-1-sulfonamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur de la LDHA, il entre en compétition avec le NADH pour se lier à l'enzyme, inhibant ainsi son activité et perturbant la voie glycolytique dans les cellules cancéreuses. Cela conduit à une augmentation de la consommation d'oxygène et de l'apoptose dans les cellules cancéreuses, ce qui en fait un agent thérapeutique potentiel pour les tumeurs solides.

Mécanisme D'action

The mechanism of action of N-(quinolin-3-yl)decane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, as an LDHA inhibitor, it competes with NADH for binding to the enzyme, thereby inhibiting its activity and disrupting the glycolytic pathway in cancer cells . This leads to increased oxygen consumption and apoptosis in cancer cells, making it a potential therapeutic agent for solid tumors .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares N-(quinolin-3-yl)decane-1-sulfonamide with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and inferred biological activity.

Physicochemical Properties

The table below extrapolates properties of N-(quinolin-3-yl)decane-1-sulfonamide based on analogous compounds:

*Inferred values based on alkyl chain length trends: Longer chains typically lower melting points due to reduced crystallinity but increase logP (lipophilicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.